Cas no 14500-83-5 (Phosphinous chloride(8CI,9CI))

Phosphinous chloride(8CI,9CI) structure
Phosphinous chloride(8CI,9CI) structure
Product Name:Phosphinous chloride(8CI,9CI)
CAS-nummer:14500-83-5
MF:C28H18N4Na2O6S4
MW:680.70526266098
CID:183653
PubChem ID:9961515
Update Time:2025-04-19

Phosphinous chloride(8CI,9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Phosphinous chloride(8CI,9CI)
    • CHLORAMINE YELLOW
    • CHLORAMINE YELLOW,BIOLOGICAL STAIN
    • CHLOROPHOSPHINE
    • CHLOROPHOSPHINE,DYE
    • DURAZOL YELLOW G
    • ERIE FAST YELLOW WB
    • CI 19555
    • CI NO 19555
    • CHLOROPHOSPHINE, DYE
    • DURAZOL YELLOW G C.I. NO. 19555
    • 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis(6-methyl-, disodium salt
    • Disodium 2,2'-(azodi-p-phenylene)bis(6-methylbenzothiazole-7-sulphonate)
    • 7-Benzothiazolesulfonic acid, 2,2'-(azodi-4,1-phenylene)bis[6-methyl-, disodium salt
    • DTXSID10905956
    • W-110249
    • EINECS 233-311-7
    • Disodium 2,2'-(azodi-p-phenylene)bis6-methylbenzothiazole-7-sulphonate
    • disodium;6-methyl-2-[4-[[4-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-7-sulfonate
    • disodium 2,2/'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
    • 14500-83-5
    • 10114-47-3
    • FT-0732187
    • Disodium 2,2'-[diazenediyldi(4,1-phenylene)]bis(6-methyl-1,3-benzothiazole-7-sulfonate)
    • sodium (E)-2,2'-(4,4'-(diazene-1,2-diyl)bis(4,1-phenylene))bis(6-methylbenzo[d]thiazole-7-sulfonate)
    • Disodium 2,2'-(azodi-p-phenylene)bis[6-methylbenzothiazole-7-sulphonate]
    • 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis[6-methyl-, sodium salt
    • 7-Benzothiazolesulfonic acid, 2,2'-(1,2-diazenediyldi-4,1-phenylene)bis(6-methyl-, sodium salt (1:2)
    • Inchi: 1S/C28H20N4O6S4.2Na/c1-15-3-13-21-23(25(15)41(33,34)35)39-27(29-21)17-5-9-19(10-6-17)31-32-20-11-7-18(8-12-20)28-30-22-14-4-16(2)26(24(22)40-28)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2/b32-31+;;
    • InChI-sleutel: GRUAQEWEHJNSDG-GLDAUVFXSA-L
    • LACHT: S(C1C(C)=CC=C2C=1SC(C1C=CC(=CC=1)/N=N/C1C=CC(=CC=1)C1=NC3=CC=C(C)C(=C3S1)S(=O)(=O)[O-])=N2)(=O)(=O)[O-].[Na+].[Na+]

Berekende eigenschappen

  • Exacte massa: 679.99000
  • Monoisotopische massa: 679.99045756g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 44
  • Aantal draaibare bindingen: 4
  • Complexiteit: 1080
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 238Ų

Experimentele eigenschappen

  • PSA: 238.14000
  • LogboekP: 9.24200
Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.